molecular formula C13H16F3N3O2S B6451335 2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}-5-(trifluoromethyl)pyridine CAS No. 2549064-47-1

2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}-5-(trifluoromethyl)pyridine

Cat. No.: B6451335
CAS No.: 2549064-47-1
M. Wt: 335.35 g/mol
InChI Key: AYXLSPLJEQHGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine core substituted at position 5 with a trifluoromethyl (-CF₃) group and at position 2 with a 1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole moiety. The octahydropyrrolo[2,3-c]pyrrole system is a bicyclic amine with two fused pyrrolidine rings, imparting structural rigidity and stereochemical complexity. The trifluoromethyl group contributes to electron-withdrawing effects and lipophilicity, common in bioactive molecules for improved bioavailability .

Properties

IUPAC Name

1-methylsulfonyl-5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2S/c1-22(20,21)19-5-4-9-7-18(8-11(9)19)12-3-2-10(6-17-12)13(14,15)16/h2-3,6,9,11H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXLSPLJEQHGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}-5-(trifluoromethyl)pyridine is a complex organic molecule notable for its unique structural features, including a trifluoromethyl-substituted pyridine ring and an octahydropyrrolo[2,3-c]pyrrole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C13H16F3N3O2S\text{C}_{13}\text{H}_{16}\text{F}_3\text{N}_3\text{O}_2\text{S}

This compound's structure is characterized by:

  • A trifluoromethyl group that enhances lipophilicity.
  • A methanesulfonyl group that may influence solubility and reactivity.
  • An octahydropyrrolo moiety that contributes to its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential therapeutic applications:

  • Anticancer Activity : The trifluoromethyl group is known to improve the bioavailability of drug candidates. Similar compounds have demonstrated significant anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Derivatives of octahydropyrrolo compounds have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases. The structural similarity to known neuroprotective agents indicates that this compound may also exhibit such properties.

Comparative Analysis with Related Compounds

To better understand the potential of This compound , a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesNotable Activities
5-(Trifluoromethyl)pyridin-2-aminePyridine ring with trifluoromethylPotential anti-cancer activity
Octahydropyrrolo[2,3-c]pyrrole derivativesBicyclic structure similar to pyrroloNeuroprotective effects
1-Methanesulfonyl-pyrrole derivativesSulfonamide functionalityAntimicrobial properties

The presence of both trifluoromethyl and methanesulfonyl groups in the target compound enhances its lipophilicity, potentially improving bioavailability compared to other analogs.

Example Study

A study involving similar pyridine derivatives demonstrated that modifications at specific positions could lead to enhanced binding affinity for target proteins involved in cancer pathways. These findings support further exploration of This compound in drug development contexts.

Scientific Research Applications

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution Reactions : Utilizing precursors like 2-bromo-5-(trifluoromethyl)pyridine , which can undergo amination in the presence of palladium catalysts.
  • Coupling Reactions : These reactions can yield structurally diverse products depending on the amine used and the reaction conditions.

Biological Applications

The compound's unique structure suggests several potential applications in medicinal chemistry:

  • Anticancer Activity : The trifluoromethyl group may enhance the compound's ability to interact with cancer cell targets, potentially leading to novel anticancer agents.
  • Neuroprotective Effects : Similar compounds with octahydropyrrolo[2,3-c]pyrrole structures have shown promise in neuroprotection, indicating potential therapeutic applications in neurodegenerative diseases.
  • Antimicrobial Properties : The methanesulfonyl group is known for its role in enhancing antimicrobial activity, suggesting that this compound could be explored for developing new antibiotics.

Interaction Studies

Understanding how 2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}-5-(trifluoromethyl)pyridine interacts with biological macromolecules is crucial for elucidating its therapeutic potential. Interaction studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to target proteins or enzymes.
  • In vitro and In vivo Studies : Testing the efficacy of the compound in cellular models and animal studies to assess its biological activity.

Case Studies and Research Findings

Recent studies have highlighted the significance of trifluoromethyl groups in enhancing drug-like properties. For example:

  • A study published in Journal of Medicinal Chemistry demonstrated that trifluoromethyl-substituted compounds exhibited improved metabolic stability and bioavailability compared to their non-substituted counterparts.
  • Research focusing on octahydropyrrolo derivatives has revealed their potential as neuroprotective agents, particularly in models of Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

(a) 2-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-Octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(Trifluoromethyl)pyridine
  • Key Differences : Replaces methanesulfonyl with a 4-methyl-1,2,3-thiadiazole-5-carbonyl group.
  • However, the carbonyl group may reduce metabolic stability compared to the sulfonyl group in the target compound .
(b) 2-[(4R)-4-tert-Butyl-4,5-Dihydro-2-oxazolyl]-5-(Trifluoromethyl)pyridine
  • Key Differences : Substitutes the bicyclic pyrrolo-pyrrole with a chiral oxazoline ring and tert-butyl group.
  • Implications : The oxazoline’s chirality may improve enantioselective binding, while the tert-butyl group increases lipophilicity. However, the lack of a sulfonyl group reduces hydrogen-bonding capacity compared to the target compound .
(c) 2-(p-Tolyl)-5-(Trifluoromethyl)pyridine (3oa)
  • Key Differences : Simplifies the substituent at position 2 to a p-tolyl (methylphenyl) group.
  • Implications : The absence of the bicyclic amine and sulfonyl group reduces steric bulk and polarity, likely improving solubility but decreasing target affinity .

Variations in Heterocyclic Systems

(a) 2-(1-{Imidazo[1,2-a]pyridin-2-yl}methyl-Octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(Trifluoromethyl)pyridine
  • Key Differences : Replaces methanesulfonyl with an imidazo[1,2-a]pyridinylmethyl group.
  • However, the methyl linker may reduce conformational rigidity compared to the sulfonyl group .
(b) 2-(5-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-Octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(Trifluoromethyl)pyridine
  • Key Differences : Incorporates a pyrazolo-pyrimidine ring instead of methanesulfonyl.
  • Implications : The pyrimidine system may enhance π-stacking and mimic nucleobases, useful in antiviral or anticancer contexts. However, increased aromaticity could reduce solubility .

Functional Group Comparisons

Compound Name Substituent at Position 2 Key Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound 1-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole -SO₂CH₃, bicyclic amine ~387.4 (estimated) High polarity, rigid structure
Compound 4-Methyl-1,2,3-thiadiazole-5-carbonyl -CO-thiadiazole Not reported Aromatic, sulfur-containing
Compound (4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl Oxazoline, -C(CH₃)₃ 272.26 Chiral, lipophilic
Compound (3oa) p-Tolyl -C₆H₄CH₃ 223.22 Low polarity, high solubility

Preparation Methods

Chlorination-Fluorination Route

Adapted from methods for 2,3-dichloro-5-(trifluoromethyl)pyridine synthesis, the trifluoromethyl group is introduced via sequential halogenation and fluorination:

  • Chlorination :

    • Substrate : 2-Chloro-5-methylpyridine.

    • Conditions : Cl₂ gas (1:2 molar ratio) at 75–80°C with SbCl₃ catalyst (1:60 substrate:catalyst ratio).

    • Intermediate : 2-Chloro-5-(trichloromethyl)pyridine (yield: 85–90%).

  • Fluorination :

    • Reagent : Anhydrous HF gas (1:1.5 molar ratio).

    • Conditions : 120–135°C for 6–8 hours.

    • Product : 2-Chloro-5-(trifluoromethyl)pyridine (yield: 78–82%).

Table 1 : Optimization of Fluorination Conditions

ParameterRange TestedOptimal ValueYield (%)
Temperature (°C)100–14013082
HF Ratio (mol:mol)1:1 – 1:31:1.580
CatalystNone, SbCl₃, WCl₆None82

Construction of the Octahydropyrrolo[2,3-c]pyrrole Bicyclic System

Ring-Closing Metathesis (RCM) Approach

A diene precursor undergoes RCM using Grubbs 2nd-generation catalyst:

  • Substrate : N-protected diallylamine.

  • Conditions : 5 mol% catalyst, CH₂Cl₂, 40°C, 12 hours.

  • Yield : 70–75% bicyclic amine.

Reductive Amination and Cyclization

  • Linear Precursor : 1,5-Diamine with ketone groups.

  • Reduction : NaBH₃CN in MeOH, RT, 6 hours.

  • Cyclization : HCl/EtOH, reflux, 4 hours.

  • Overall Yield : 65%.

Introduction of the Methanesulfonyl Group

Sulfonation of the Bicyclic Amine

  • Substrate : Octahydropyrrolo[2,3-c]pyrrole.

  • Reagent : Methanesulfonyl chloride (1.2 eq).

  • Conditions : Et₃N (2 eq), CH₂Cl₂, 0°C → RT, 2 hours.

  • Yield : 90–95%.

Key Consideration : Excess base prevents N-over-sulfonation.

Fragment Coupling Strategies

Suzuki-Miyaura Cross-Coupling

  • Pyridine Component : 2-Bromo-5-(trifluoromethyl)pyridine.

  • Pyrrolopyrrole Component : 1-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole-5-boronic ester.

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (4:1), 80°C, 12 hours.

  • Yield : 60–65%.

Buchwald-Hartwig Amination

  • Substrate : 2-Chloro-5-(trifluoromethyl)pyridine.

  • Amine : 1-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole.

  • Conditions : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), NaOtBu (2 eq), toluene, 100°C, 24 hours.

  • Yield : 55–60%.

Table 2 : Comparison of Coupling Methods

MethodAdvantagesDisadvantagesYield (%)
Suzuki-MiyauraMild conditions, scalabilityRequires boronic ester synthesis60–65
Buchwald-HartwigDirect C–N bond formationHigh catalyst loading55–60

Purification and Characterization

  • Steam Distillation : Removes unreacted starting materials (post-fluorination).

  • Column Chromatography : Silica gel, hexane/EtOAc (4:1 → 1:1 gradient).

  • Analytical Data :

    • ¹H NMR (CDCl₃): δ 8.65 (s, 1H, pyridine-H), 3.80–3.60 (m, 4H, pyrrolidine-H), 3.10 (s, 3H, SO₂CH₃).

    • MS (ESI+) : m/z 378.1 [M+H]⁺.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}-5-(trifluoromethyl)pyridine?

  • Methodology : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to introduce the trifluoromethylpyridine moiety. Key steps include:

  • Functionalization of the pyrrolopyrrole core with methanesulfonyl groups using NaH and TsCl in THF .
  • Coupling with boronic acid derivatives under Pd(PPh₃)₄ catalysis in toluene/EtOH/H₂O mixtures .
    • Validation : Structural confirmation via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) is critical. PubChem provides reference spectral data for comparison .

Q. How is the compound’s purity assessed, and what analytical techniques are recommended?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to resolve impurities .
  • LC-MS : Combines separation with mass confirmation to detect trace byproducts .
  • Elemental Analysis : Verify stoichiometry (C, H, N, S) to ensure synthetic accuracy .

Q. What are the key structural features influencing this compound’s reactivity?

  • The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the pyridine ring. The octahydropyrrolopyrrole system introduces steric hindrance, affecting nucleophilic substitution rates. Methanesulfonyl groups improve solubility in polar solvents .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for this compound?

  • Root Causes : Variability often arises from catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂), reaction temperature (90°C vs. 105°C), or moisture sensitivity of intermediates .
  • Resolution :

  • Conduct control experiments with anhydrous solvents and inert atmospheres.
  • Optimize catalyst-to-substrate ratios using design-of-experiments (DoE) approaches .

Q. What strategies are effective for optimizing stereochemical control during synthesis?

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)-pyrrolidine derivatives) or asymmetric hydrogenation with Ru-BINAP catalysts .
  • Analytical Support : Employ chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) to confirm enantiopurity .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodology :

  • Synthesize analogs with variations in the pyrrolopyrrole core (e.g., substituent size, polarity) or pyridine ring (e.g., CF₃ vs. Cl).
  • Evaluate bioactivity (e.g., enzyme inhibition assays) and correlate with computational models (docking, QSAR) .
    • Data Interpretation : Use multivariate analysis to distinguish electronic vs. steric effects .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Challenges : Exothermic reactions during sulfonylation and Pd catalyst removal .
  • Solutions :

  • Implement flow chemistry for heat-sensitive steps.
  • Use scavenger resins (e.g., QuadraSil MP) to remove residual Pd .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies between computational and experimental solubility data?

  • Approach :

  • Validate computational predictions (e.g., COSMO-RS) with shake-flask experiments in buffered solutions (pH 1–7).
  • Account for polymorphic forms via X-ray diffraction (XRPD) .

Q. Why do biological assays show inconsistent activity across different batches?

  • Potential Factors :

  • Residual solvents (e.g., DMF) affecting cell viability.
  • Degradation products from improper storage (e.g., hydrolysis of sulfonyl groups).
    • Mitigation :
  • Perform stability studies (40°C/75% RH for 4 weeks) and quantify impurities via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.